molecular formula C9H8F4O2S B14057522 1,2-Dimethoxy-3-fluoro-4-(trifluoromethylthio)benzene

1,2-Dimethoxy-3-fluoro-4-(trifluoromethylthio)benzene

Cat. No.: B14057522
M. Wt: 256.22 g/mol
InChI Key: KDOQYLMLSKFCSB-UHFFFAOYSA-N
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Description

1,2-Dimethoxy-3-fluoro-4-(trifluoromethylthio)benzene is an organic compound with the molecular formula C9H8F4O2S It is a derivative of benzene, characterized by the presence of methoxy, fluoro, and trifluoromethylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethoxy-3-fluoro-4-(trifluoromethylthio)benzene typically involves the introduction of functional groups onto a benzene ring. One common method involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 1,2-dimethoxybenzene.

    Trifluoromethylthiolation: The trifluoromethylthio group is introduced using reagents such as trifluoromethylthiolating agents (e.g., trifluoromethylthiolating reagents like CF3SCl).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethoxy-3-fluoro-4-(trifluoromethylthio)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The methoxy and fluoro groups can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Products with different substituents replacing the methoxy or fluoro groups.

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of partially or fully reduced benzene derivatives.

Scientific Research Applications

1,2-Dimethoxy-3-fluoro-4-(trifluoromethylthio)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying the effects of fluorinated compounds on biological systems.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2-Dimethoxy-3-fluoro-4-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The methoxy, fluoro, and trifluoromethylthio groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethoxy-4-fluoro-3-(trifluoromethylthio)benzene: Similar structure but different positioning of the fluoro and trifluoromethylthio groups.

    1,2-Dimethoxy-3-fluoro-5-(trifluoromethylthio)benzene: Another positional isomer with different properties.

Uniqueness

1,2-Dimethoxy-3-fluoro-4-(trifluoromethylthio)benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

Molecular Formula

C9H8F4O2S

Molecular Weight

256.22 g/mol

IUPAC Name

3-fluoro-1,2-dimethoxy-4-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C9H8F4O2S/c1-14-5-3-4-6(16-9(11,12)13)7(10)8(5)15-2/h3-4H,1-2H3

InChI Key

KDOQYLMLSKFCSB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)SC(F)(F)F)F)OC

Origin of Product

United States

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